molecular formula C15H20N8S2 B5663772 N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-amine

N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-amine

Cat. No. B5663772
M. Wt: 376.5 g/mol
InChI Key: FQRJISHBFPJCBK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related thieno[3,2-d]pyrimidin-4-amine derivatives involves multiple steps, including condensation, cyclization, and alkylation reactions. These processes often employ various reagents and conditions to introduce or modify specific functional groups within the molecule. For instance, the synthesis of related compounds has demonstrated the use of ethyl 1-aminofuro(thieno)[2,3-b]pyridine-2-carboxylates reacted with benzoyl isothiocyanate, leading to thioureido derivatives that, upon intramolecular cyclization, form thioxopyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones. Such steps are indicative of the complex nature of synthesizing these heterocyclic systems (Sirakanyan et al., 2015).

Molecular Structure Analysis

The crystal structure analysis of related thieno[3,2-d]pyrimidin-4-amine compounds shows them belonging to specific crystal systems with defined space groups, indicating the complexity and specificity of their molecular arrangements. This analysis often involves comparing experimental data with theoretical calculations to understand the molecular geometry, bond lengths, and angles, which are crucial for determining the molecule's reactivity and interaction potential (Pei Huang et al., 2020).

properties

IUPAC Name

N-[2-(1-methyltetrazol-5-yl)sulfanylethyl]-1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N8S2/c1-22-15(19-20-21-22)25-9-5-16-11-2-6-23(7-3-11)14-13-12(4-8-24-13)17-10-18-14/h4,8,10-11,16H,2-3,5-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQRJISHBFPJCBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCCNC2CCN(CC2)C3=NC=NC4=C3SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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